
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride is a synthetic organic compound that belongs to the class of tertiary amines It is characterized by the presence of two phenyl groups, two methyl groups, and a dimethylamino group attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentane Backbone: The synthesis begins with the preparation of the pentane backbone, which can be achieved through the alkylation of a suitable precursor such as 1,5-dibromopentane with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl groups.
Introduction of Methyl Groups: The next step involves the introduction of the methyl groups at the 2-position of the pentane backbone. This can be accomplished through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Formation of the Dimethylamino Group: The final step is the introduction of the dimethylamino group. This can be achieved through the reaction of the intermediate compound with dimethylamine in the presence of a suitable base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the dimethylamino group allows it to interact with biological membranes and proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
1,5-Diphenyl-2,2-dimethyl-1-aminopentane: Similar structure but lacks the dimethylamino group.
1,5-Diphenyl-2,2-dimethyl-1-methylaminopentane: Similar structure but has a methylamino group instead of a dimethylamino group.
1,5-Diphenyl-2,2-dimethyl-1-ethylaminopentane: Similar structure but has an ethylamino group instead of a dimethylamino group.
Uniqueness
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets and provides distinct reactivity compared to similar compounds.
特性
CAS番号 |
4220-01-3 |
|---|---|
分子式 |
C21H30ClN |
分子量 |
331.9 g/mol |
IUPAC名 |
(2,2-dimethyl-1,5-diphenylpentyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29N.ClH/c1-21(2,17-11-14-18-12-7-5-8-13-18)20(22(3)4)19-15-9-6-10-16-19;/h5-10,12-13,15-16,20H,11,14,17H2,1-4H3;1H |
InChIキー |
LLAOSTBDHPICKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCC1=CC=CC=C1)C(C2=CC=CC=C2)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
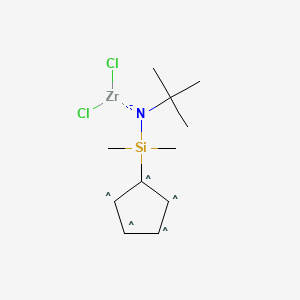
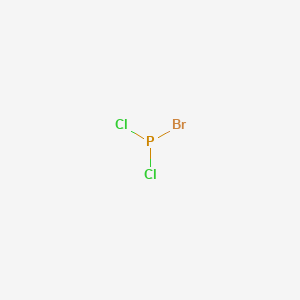

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
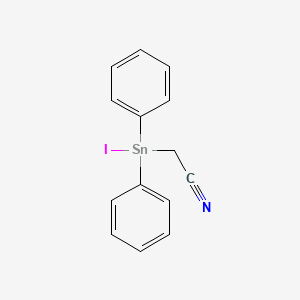
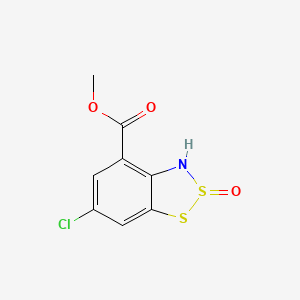
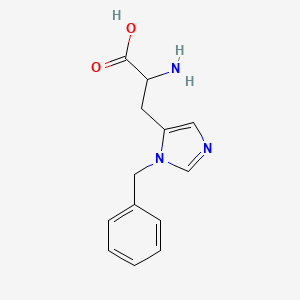
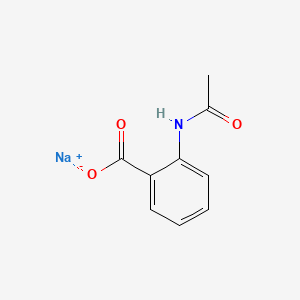

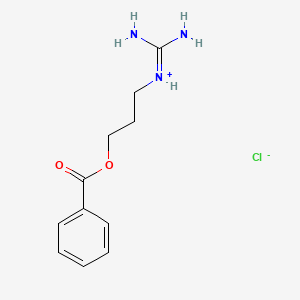
![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)
![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
